Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate
Description
Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is a pyrrolidine-based heterocyclic compound featuring a fused oxolane (tetrahydrofuran) ring at the 4-position of the pyrrolidine scaffold and a methyl ester group at the 3-position. This structure combines conformational rigidity from the oxolane ring with the functional versatility of the ester group, making it a valuable intermediate in medicinal chemistry and drug design. Pyrrolidine derivatives are widely studied for their biological activities, including kinase inhibition, neurotransmitter modulation, and anticancer properties .
The oxolane substituent introduces stereoelectronic effects that influence molecular conformation and intermolecular interactions, such as hydrogen bonding and hydrophobic packing, which are critical for target binding in drug discovery . The methyl ester group enhances solubility and serves as a synthetic handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification reactions .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h7-9,11H,2-6H2,1H3 |
InChI Key |
ULGDKIBEMDLNJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the organocatalytic enantioselective Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction is carried out under mild conditions and yields highly enantiomerically enriched products.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is a chemical compound featuring a pyrrolidine ring and an oxolane moiety, with a methyl ester group attached to the carboxylic acid functionality of the pyrrolidine. It is a chiral compound with potential applications in medicinal chemistry and drug development. Interaction studies, including molecular docking simulations and binding affinity assays, help evaluate how well the compound binds to enzymes or receptors, which is crucial for predicting its pharmacological effects and therapeutic potential.
Scientific Research Applications
This compound and its derivatives have potential applications in medicinal chemistry due to their structural features that may confer biological activity. Its derivatives could be explored for use in drug development targeting various diseases, particularly those involving metabolic pathways influenced by pyrrolidine-based compounds. It may also serve as an intermediate in synthesizing more complex molecules.
Derivatives and Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl (3S,4S)-4-(oxolan-3-yl)pyrrolidine-2-carboxylate | Similar structure but with a different position of the carboxylate group | Different biological activity due to carboxylate positioning |
| Ethyl (3S,4S)-4-(oxolan-3-yl)pyrrolidine-3-carboxylate | Similar structure but with an ethyl ester instead of a methyl ester | Potentially altered solubility and reactivity due to ethyl group |
| Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate | Contains a pyridine ring instead of an oxolane | Different interaction profiles due to heterocyclic nature |
This compound stands out due to its specific stereochemistry and functional groups, which can result in distinct biological activities compared to its analogs.
Potential in Drug Development
The compound has potential applications in medicinal chemistry because of its structural features that may confer biological activity. Its derivatives could be explored for use in drug development targeting various diseases, particularly those involving metabolic pathways influenced by pyrrolidine-based compounds. Additionally, it may serve as an intermediate in synthesizing more complex molecules.
Interaction with Biological Targets
Mechanism of Action
The mechanism of action of methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is not well-documented. compounds containing pyrrolidine rings often interact with biological targets through hydrogen bonding and hydrophobic interactions. The oxolane ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate with structurally related pyrrolidine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Comparisons:
The spiro-oxindole derivative () demonstrates broader biological relevance (e.g., MAO inhibition) due to its extended aromatic system, unlike the simpler oxolane-containing analogue.
Synthetic Utility :
- Methyl ester derivatives (e.g., 2140264-93-1, 2101775-05-5) are preferred for prodrug strategies, whereas the carboxylic acid analogue (1909288-71-6) is used in direct enzyme interactions .
- The oxolane-containing compound’s synthesis likely involves ring-closing metathesis or cyclization of diols, contrasting with the SNAr or Suzuki coupling required for halogenated analogues (e.g., 1212452-29-3) .
Pharmacokinetic Properties :
- Trifluoromethyl and oxolane substituents improve metabolic stability compared to methyl groups, as seen in preclinical studies of related compounds .
Biological Activity
Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolidine ring fused with an oxolane moiety, characterized by a methyl ester group attached to the carboxylic acid functionality. Its systematic name indicates a chiral configuration, specifically (3S,4S), which can influence its biological interactions and activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Oxolane Moiety : This can be accomplished via ring-opening reactions or other synthetic strategies.
- Methylation : The final step involves the methylation of the carboxylic acid to form the ester.
These steps may vary based on the specific reagents and conditions used, which can affect yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies often utilize molecular docking simulations and binding affinity assays to evaluate these interactions. The compound's unique stereochemistry and functional groups are believed to confer distinct pharmacological properties compared to similar compounds.
Pharmacological Potential
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially targeting bacterial cell wall synthesis pathways.
- Anticancer Properties : There is emerging evidence indicating that compounds with similar structures may inhibit cancer cell proliferation by disrupting key metabolic pathways.
- Metabolic Pathways : The compound may influence metabolic pathways related to pyrrolidine-based compounds, making it a candidate for further investigation in metabolic disorders.
Interaction Studies
A study demonstrated that this compound interacts with specific enzymes involved in lipid metabolism. Using high-performance thin-layer chromatography (HPTLC), researchers assessed the compound's effects on phospholipidosis, revealing significant inhibition at certain concentrations .
Comparative Analysis
The following table summarizes key findings from various studies comparing this compound with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | TBD | Inhibition of metabolic pathways |
| 5-Oxo-1-(S)-1-phenylethyl)pyrrolidine-3-carboxylic acid | Antimicrobial | 50 | Inhibition of fatty acid biosynthesis |
| Benzbromarone | Xanthine oxidase inhibitor | 5.52 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis typically involves condensation reactions between oxolan-3-yl derivatives and pyrrolidine precursors. Key steps include nucleophilic substitution or ring-closing metathesis, often catalyzed by transition metals (e.g., Pd or Cu). Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used to control reaction kinetics. For stereoselectivity, chiral auxiliaries or asymmetric catalysis (e.g., enantioselective organocatalysts) can be employed. Purification via column chromatography or recrystallization ensures high enantiomeric purity .
Q. How can crystallographic tools like SHELX and Mercury CSD resolve the compound’s conformation and hydrogen-bonding networks?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) data processed with SHELX (for structure solution and refinement) and visualized in Mercury CSD can determine bond angles, torsion angles, and ring puckering parameters (using Cremer-Pople coordinates ). Hydrogen-bonding patterns are analyzed via graph-set theory to identify motifs like or , critical for understanding supramolecular assembly .
Advanced Research Questions
Q. How do data contradictions in crystallographic refinements impact the interpretation of this compound’s electronic properties?
- Methodology : Discrepancies in anisotropic displacement parameters or residual electron density peaks (e.g., from SHELXL outputs ) require validation via Hirshfeld surface analysis or DFT calculations. Comparing experimental and computed electrostatic potential maps (using software like Gaussian) helps reconcile electronic structure inconsistencies .
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology : Molecular docking (AutoDock Vina, Glide) combined with molecular dynamics (MD) simulations (AMBER, GROMACS) predicts binding affinities and interaction mechanisms. Pharmacophore models derived from the compound’s hydrogen-bond acceptors/donors (e.g., ester carbonyl and oxolane oxygen) guide target identification .
Q. How does stereochemistry at the pyrrolidine ring influence metabolic stability and pharmacokinetic profiles?
- Methodology : Enantiomeric pairs (e.g., (3R,4R) vs. (3S,4S)) are synthesized via chiral resolution (HPLC with chiral columns) and tested in vitro (e.g., microsomal stability assays). Substituent effects (e.g., oxolane’s electron-rich ether group) are analyzed using QSAR models to correlate stereochemistry with half-life () and clearance rates .
Q. What experimental approaches address polymorphism in this compound, and how do polymorphs affect solubility?
- Methodology : Differential scanning calorimetry (DSC) and powder XRD screen for polymorphs. Solubility studies in biorelevant media (FaSSIF/FeSSIF) paired with crystal structure prediction (CSP) software (e.g., Polymorph Predictor in Mercury) link packing motifs (e.g., herringbone vs. layered) to dissolution rates .
Methodological Notes
- Stereochemical Analysis : Use Cremer-Pople puckering parameters (, , ) to quantify pyrrolidine ring distortions .
- Data Validation : Cross-reference SHELXL refinement metrics (R-factor, GooF) with ORTEP thermal ellipsoid plots to assess model reliability .
- Biological Assays : Prioritize SPR (surface plasmon resonance) for real-time binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
